molecular formula C11H16N2O2 B14842355 3-(Dimethylamino)-5-hydroxy-N,N-dimethylbenzamide

3-(Dimethylamino)-5-hydroxy-N,N-dimethylbenzamide

Cat. No.: B14842355
M. Wt: 208.26 g/mol
InChI Key: VVQQRWJRVZKZKT-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-5-hydroxy-N,N-dimethylbenzamide is an organic compound with a complex structure that includes both amine and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-5-hydroxy-N,N-dimethylbenzamide typically involves the reaction of 3-dimethylaminobenzoic acid with appropriate reagents under controlled conditions. One common method involves the use of dimethylamine and a suitable catalyst to facilitate the reaction . The reaction is usually carried out in a solvent such as toluene or methanol, and the temperature is maintained at around 50-80°C .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for temperature and pressure control is common to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-5-hydroxy-N,N-dimethylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines .

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-5-hydroxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Dimethylaminobenzoic acid
  • N,N-Dimethylbenzamide
  • 5-Hydroxybenzamide

Uniqueness

3-(Dimethylamino)-5-hydroxy-N,N-dimethylbenzamide is unique due to the presence of both dimethylamino and hydroxyl groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical modifications and applications that are not possible with simpler analogs .

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

3-(dimethylamino)-5-hydroxy-N,N-dimethylbenzamide

InChI

InChI=1S/C11H16N2O2/c1-12(2)9-5-8(6-10(14)7-9)11(15)13(3)4/h5-7,14H,1-4H3

InChI Key

VVQQRWJRVZKZKT-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=CC(=C1)C(=O)N(C)C)O

Origin of Product

United States

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